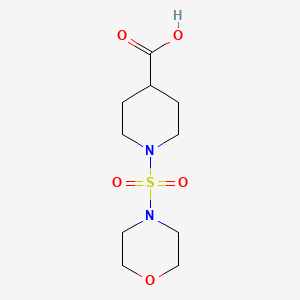

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid

Description

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a morpholine sulfonyl group at the 1-position and a carboxylic acid at the 4-position. The morpholine sulfonyl group introduces polarity and hydrogen-bonding capacity, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

1-morpholin-4-ylsulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c13-10(14)9-1-3-11(4-2-9)18(15,16)12-5-7-17-8-6-12/h9H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXOWZOKHYBFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390527 | |

| Record name | 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897766-44-8 | |

| Record name | 1-(morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of Morpholin-4-ylsulfonyl Group

The key step in preparing this compound is the sulfonylation of the piperidine nitrogen with a morpholine-containing sulfonyl moiety. Although direct literature on this exact transformation is limited, analogous sulfonylation reactions typically involve:

- Reacting piperidine derivatives with morpholine sulfonyl chlorides or sulfonic acid derivatives under basic conditions.

- Controlling reaction parameters such as temperature, solvent, and pH to favor selective N-sulfonylation.

Alternative Synthetic Route via 4-Morpholino Piperidine Intermediates

A patent describing the preparation of 4-morpholino piperidines provides a relevant synthetic approach that can be adapted for the target compound:

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Reaction of 1-benzyl-4-piperidone with morpholine in toluene at 110°C with water removal | Heating 2 hours, then hydrogenation with Raney nickel at 50°C under 10 kg/cm² pressure for 36 hours | 87.6–88.6 |

| 2 | Conversion of 4-(1-benzyl piperidine-4-base) morpholine dihydrochloride to 4-morpholino piperidine by hydrogenation with Pd/C in t-butanol with potassium carbonate (pH > 11) at 50°C under 40 kg/cm² pressure for 8 hours | Hydrogenation and pH adjustment | 89.1–91.6 |

This two-step process involves:

- Formation of a morpholine-substituted piperidine intermediate via nucleophilic substitution and hydrogenation.

- Removal of the benzyl protecting group by catalytic hydrogenation under basic conditions.

This method is scalable and uses commercially available starting materials, making it industrially relevant.

Final Functionalization to Carboxylic Acid

The carboxylic acid group at the 4-position of the piperidine ring can be introduced or retained from the starting piperidone or via oxidation of corresponding alcohols or esters. The exact method depends on the starting material and desired purity.

Summary Table of Preparation Methods

Research Findings and Considerations

- The multi-step synthesis involving hydrogenation and sulfonylation requires careful control of reaction conditions to maximize yield and purity.

- The use of protecting groups such as benzyl on the piperidine nitrogen facilitates selective functionalization.

- Catalytic hydrogenation under pressure is a critical step for deprotection and reduction.

- The sulfonylation step is sensitive to pH and solvent choice to avoid side reactions.

- Industrial-scale synthesis benefits from the use of readily available starting materials and scalable reaction conditions as demonstrated in patent literature.

Chemical Reactions Analysis

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases. Its unique structure allows it to interact with biological targets effectively.

- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. Studies have shown that it can inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

- Antimicrobial Properties: The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent. Its sulfonamide group may contribute to its antibacterial efficacy by inhibiting bacterial enzymes .

Neurological Research

The compound's ability to penetrate the blood-brain barrier positions it as a valuable candidate for neurological studies.

- Neuroprotective Effects: Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This property is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis.

- Synthesis of Complex Molecules: Its functional groups allow for various chemical modifications, facilitating the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Researchers have utilized this compound in multi-step synthetic pathways to create novel derivatives with enhanced biological activities .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. It exhibited promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Induces apoptosis in cancer cells |

| Antimicrobial agent | Effective against MRSA and other bacterial strains | |

| Neurological Research | Neuroprotective agent | Protects neuronal cells from oxidative stress |

| Chemical Synthesis | Building block for complex organic molecules | Facilitates multi-step syntheses |

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Sulfonyl vs. Carbonyl Groups : The sulfonyl group (e.g., in [1], [8], [17]) increases acidity (pKa ~1-2) compared to carbonyl derivatives (e.g., [18]), which may affect binding to charged biological targets.

- Aromatic vs.

Physicochemical and Pharmacokinetic Properties

- Solubility: Compounds with morpholine sulfonyl ([8]) or methoxycarbonylamino ([6]) groups exhibit higher aqueous solubility (Log S ~-3 to -2) compared to lipophilic analogs like Morpheridine (Log P ~2.5) .

- BBB Penetration : Morpheridine’s ethyl ester and phenyl groups facilitate CNS penetration, whereas polar sulfonyl derivatives (e.g., [1], [8]) are less likely to cross the BBB .

- Metabolic Stability : Fluorinated derivatives (e.g., [1], [17]) resist oxidative metabolism, improving half-life in vivo.

Biological Activity

1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid (CAS No. 897766-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a morpholine sulfonyl group and a carboxylic acid moiety. Its molecular formula is C10H17N2O5S, which contributes to its solubility and interaction with biological targets.

This compound acts through various biochemical pathways:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in cell signaling pathways, such as protein kinases. For instance, modifications in related piperidine derivatives have led to the identification of potent inhibitors of the PKB pathway, which is crucial for cancer progression and metabolic regulation .

- Receptor Binding : The compound may exhibit high affinity for specific receptors involved in neurotransmission and inflammation, akin to other morpholine derivatives .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit tumor growth in xenograft models by modulating signaling pathways critical for cancer cell proliferation .

- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammatory markers in cellular models, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- In Vitro Studies : Research has demonstrated that similar piperidine derivatives can protect against oxidative stress-induced cell death in RAW 264.7 macrophages, suggesting possible neuroprotective properties.

- In Vivo Efficacy : A study involving analogs showed significant inhibition of tumor growth in mice models when administered at optimized dosages, indicating the therapeutic potential of this class of compounds .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds can alter gene expression profiles related to apoptosis and cell cycle regulation, further supporting their anticancer potential .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key physicochemical properties of 1-(Morpholin-4-ylsulfonyl)piperidine-4-carboxylic acid relevant to its handling in laboratory settings?

Methodological Answer: Key properties include:

- Molecular formula : C₁₁H₁₆N₂O₅S (determined via high-resolution mass spectrometry) .

- Melting point : 217–219°C (indicative of thermal stability during synthesis) .

- LogD values : -1.92 (pH 5.5) and -3.47 (pH 7.4), suggesting pH-dependent solubility for buffer optimization in biological assays .

- Acid dissociation constant (pKa) : 3.79, critical for predicting ionization states in aqueous solutions .

- Polar surface area : 100.71 Ų, influencing membrane permeability in drug discovery studies .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- HPLC analysis : Use a C18 column with a methanol/buffer mobile phase (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) to assess purity (>95%) .

- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., morpholine sulfonyl protons at δ 3.6–3.8 ppm; piperidine carbons in DEPT-135) .

- Mass spectrometry : Compare observed [M+H]+ ions (theoretical m/z 289.08) with experimental data .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthetic yield of this compound under varying reaction conditions?

Methodological Answer:

- Sulfonylation optimization : React piperidine-4-carboxylic acid with morpholine sulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions. Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Employ silica gel chromatography with gradient elution (ethyl acetate/hexane → methanol/dichloromethane) to isolate the product .

- Yield tracking : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry if intermediates persist .

Q. How does the pH-dependent solubility of this compound influence its experimental applications?

Methodological Answer:

- Buffer selection : At pH 5.5 (LogD -1.92), the compound is moderately soluble, suitable for in vitro enzymatic assays. At pH 7.4 (LogD -3.47), increased hydrophilicity may reduce cell membrane penetration, necessitating prodrug strategies .

- Formulation : For pharmacokinetic studies, use co-solvents like PEG-400 or cyclodextrins to enhance solubility in physiological buffers .

Q. How can researchers resolve contradictions in reported biological activities of piperidine-sulfonyl derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., morpholine vs. isoxazole sulfonyl groups) on target binding using molecular docking .

- Assay validation : Replicate conflicting studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables .

- Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in compound purity .

Research Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.